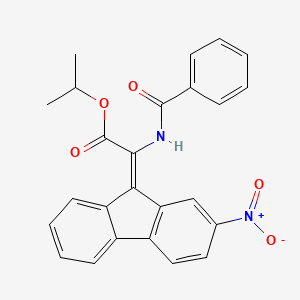
isopropyl (benzoylamino)(2-nitro-9H-fluoren-9-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl (benzoylamino)(2-nitro-9H-fluoren-9-ylidene)acetate, also known as IBNFA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. IBNFA is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon that is commonly used in the synthesis of organic compounds. In
Wirkmechanismus
The mechanism of action of isopropyl (benzoylamino)(2-nitro-9H-fluoren-9-ylidene)acetate is not fully understood, but it is believed to involve the interaction between the nitro group and the fluorene moiety. The nitro group is electron-withdrawing, which causes a shift in the electron density of the fluorene moiety, resulting in a change in its electronic properties. This change in electronic properties can be exploited for various applications, including sensing and imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, and further research is needed to elucidate its potential effects on biological systems. However, studies have shown that this compound is non-toxic and does not cause significant cellular damage at low concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of isopropyl (benzoylamino)(2-nitro-9H-fluoren-9-ylidene)acetate is its versatility in various applications, including organic electronics, optoelectronics, and biological research. This compound is also relatively easy to synthesize and purify, making it a convenient building block for the synthesis of more complex compounds. However, one of the limitations of this compound is its limited solubility in common solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on isopropyl (benzoylamino)(2-nitro-9H-fluoren-9-ylidene)acetate. One area of interest is the development of new synthetic methods for this compound and its derivatives, which could lead to the discovery of new compounds with enhanced properties. Another area of interest is the exploration of this compound's potential applications in the field of drug delivery, as its fluorescent properties could be exploited for imaging and tracking of drug molecules in biological systems. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential effects on biological systems.
Synthesemethoden
The synthesis of isopropyl (benzoylamino)(2-nitro-9H-fluoren-9-ylidene)acetate involves the reaction between isopropyl (2-nitrophenyl)acetate and benzoyl chloride in the presence of a catalyst. The reaction proceeds via an esterification process, which results in the formation of this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Isopropyl (benzoylamino)(2-nitro-9H-fluoren-9-ylidene)acetate has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biological research. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of flexible displays, sensors, and solar cells. In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions and biomolecules. In biological research, this compound has been used as a fluorescent probe for the imaging and tracking of cells and tissues.
Eigenschaften
IUPAC Name |
propan-2-yl (2Z)-2-benzamido-2-(2-nitrofluoren-9-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-15(2)32-25(29)23(26-24(28)16-8-4-3-5-9-16)22-20-11-7-6-10-18(20)19-13-12-17(27(30)31)14-21(19)22/h3-15H,1-2H3,(H,26,28)/b23-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGBATGKEOCSML-FCQUAONHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/1\C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine](/img/structure/B4982077.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)
![{5-hydroxy-6-methyl-4-[(2-naphthylimino)methyl]-3-pyridinyl}methyl dihydrogen phosphate](/img/structure/B4982085.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)
![1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride](/img/structure/B4982101.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982108.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4982114.png)
![4-{6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B4982120.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)

![N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982159.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B4982172.png)
